8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Overview
Description
8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.17936134 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Pyrazoline and Pyrazole Derivatives : Research has demonstrated the synthesis of various pyrazoline and pyrazole derivatives, including compounds related to the specified chemical structure. These derivatives show potential in medicinal chemistry and drug design due to their structural versatility (Hassan, 2013).
Formation of Heterocyclic Compounds : The compound falls under the category of heterocycles, which are pivotal in the synthesis of diverse chemical structures. Studies have shown the synthesis of Pyrano[2,3-b]indolizinone derivatives, highlighting the importance of such structures in chemical synthesis (Kakehi et al., 1980).
Structural Evaluation in Medicinal Chemistry : Structural evaluation of similar compounds, such as 5-Methyl-6-acetyl Substituted Indole, is crucial in understanding their potential applications in medicinal chemistry, drug design, and synthesis (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Synthesis and Reactivity
Novel Synthesis Techniques : Studies have focused on novel synthesis methods of related compounds, emphasizing the continual evolution of chemical synthesis techniques and their applications in creating complex structures (Katritzky, Verma, He, & Chandra, 2003).
Electrophilic Partner in Cross-Coupling Reactions : Research into arylhydrazines, which are related to the structure , has shown their value as electrophilic partners in cross-coupling reactions, a key process in the synthesis of biologically active molecules (Hosseinian et al., 2018).
Catalyst Design and Synthesis : The use of titanium catalysts in the synthesis of NH-indoles and related structures demonstrates the role of catalysts in the synthesis of complex chemical structures, which includes compounds similar to the specified chemical (Banerjee, Barnea, & Odom, 2008).
Potential Therapeutic Applications
- Antiproliferative Agents Against Cancer Cells : Some studies have discovered compounds structurally related to 8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one as potent antiproliferative agents against specific cancer cell lines, suggesting potential therapeutic applications in oncology (Romagnoli et al., 2009).
Properties
IUPAC Name |
2-(1H-indol-2-ylmethyl)-8-methyl-1,3,4,6,7,9a-hexahydropyrazino[1,2-a]pyrazin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-6-8-21-9-7-20(12-16(21)17(19)22)11-14-10-13-4-2-3-5-15(13)18-14/h2-5,10,16,18H,6-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHAAHMGLHDCAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCN(CC2C1=O)CC3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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